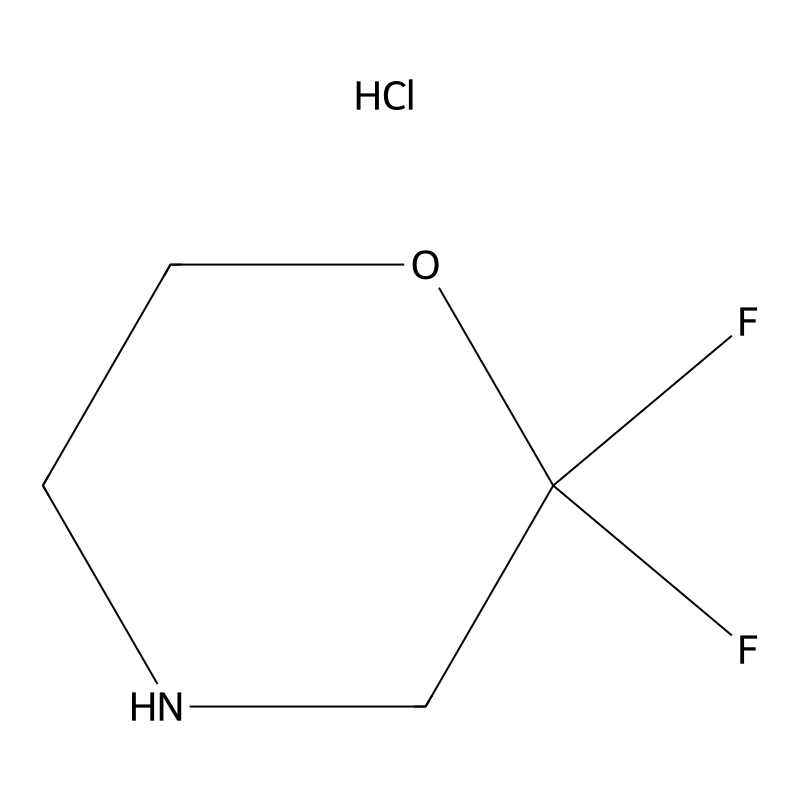

2,2-Difluoromorpholine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Testing

Scientific Field: Pharmaceutical Sciences

Application Summary: 2,2-Difluoromorpholine hydrochloride is utilized in pharmaceutical testing as a high-quality reference standard to ensure the accuracy of analytical results .

Methods of Application: The compound is applied in controlled laboratory settings, using analytical techniques such as chromatography and mass spectrometry to compare the sample’s purity and structure against the standard.

Results Summary: The use of 2,2-Difluoromorpholine hydrochloride in pharmaceutical testing has led to precise and reliable data, crucial for drug development and quality control.

Synthesis of Fluorinated Compounds

Scientific Field: Organic Chemistry

Application Summary: This compound serves as a precursor in the synthesis of various fluorinated organic compounds, which are significant in medicinal chemistry due to their enhanced stability and bioavailability .

Methods of Application: Synthetic procedures involve nucleophilic substitution reactions where 2,2-Difluoromorpholine hydrochloride provides the difluoromorpholine moiety to the target molecules.

Conformational Analysis of Nucleosides

Scientific Field: Biochemistry

Application Summary: The compound is used in the conformational analysis of fluorinated uridine analogues, which are important in studying the mechanism of action of antiviral and anticancer drugs .

Methods of Application: Advanced spectroscopic methods like NMR and X-ray crystallography are employed to determine the three-dimensional structure and conformation of the nucleoside analogues.

Results Summary: The analysis has provided insights into the neighbouring-group participation mechanism, enhancing the understanding of nucleoside mimicry and drug design.

Development of Antiviral Agents

Scientific Field: Virology

Application Summary: 2,2-Difluoromorpholine hydrochloride is instrumental in developing antiviral agents, particularly in the design of nucleoside analogues that inhibit viral replication .

Methods of Application: The compound is incorporated into synthetic pathways to create analogues that are tested against various viruses in vitro and in vivo.

Results Summary: Promising outcomes include the identification of compounds with potent antiviral activity, contributing to the arsenal of treatments against viral infections.

Research in Fluorine Chemistry

Scientific Field: Chemical Research

Application Summary: It is a key reagent in research dedicated to expanding the knowledge and applications of fluorine chemistry, given the importance of fluorinated molecules in various industries .

Methods of Application: Research involves the exploration of new synthetic routes and reaction mechanisms involving fluorine atoms, with 2,2-Difluoromorpholine hydrochloride being a vital fluorine source.

Results Summary: The research has led to novel synthetic methodologies and a deeper understanding of the role of fluorine in chemical reactions.

Ligand Design for Target Proteins

Scientific Field: Structural Biology

Application Summary: This compound is used in the design of ligands for target proteins, aiding in the study of protein-ligand interactions and the development of therapeutic agents .

Methods of Application: Computational modeling and empirical testing are combined to design and optimize ligands that bind effectively to specific proteins.

Results Summary: The application has resulted in the creation of ligands with high affinity and specificity, providing valuable insights for drug design and protein engineering.

Difluoromethylation of Aromatic Compounds

Scientific Field: Organic Synthesis

Application Summary: This compound is used in the difluoromethylation of aromatic compounds, a reaction that introduces difluoromethyl groups into molecules, which can significantly alter their chemical and biological properties .

Methods of Application: The process typically involves the use of sodium 2-chloro-2,2-difluoroacetate as a difluoromethylating agent under mild conditions, yielding a variety of aryl difluoromethyl ethers.

Results Summary: The yields of these reactions range from 36% to 80%, with the formation of 2,2-difluoro-2H-benzofuran derivatives in some cases, highlighting the versatility of this approach in synthetic chemistry .

Ligand Synthesis for Structural Biology

Application Summary: 2,2-Difluoromorpholine hydrochloride is also employed in the synthesis of ligands for structural biology studies, aiding in the elucidation of protein structures and functions .

Methods of Application: The synthesis involves designing ligands that can bind to target proteins with high specificity, using computational modeling followed by empirical testing.

Results Summary: The designed ligands have shown high affinity and specificity, contributing to a better understanding of protein-ligand interactions and facilitating drug discovery .

Fluorine Chemistry Research

Application Summary: The compound plays a crucial role in advancing the field of fluorine chemistry, which is pivotal for the development of pharmaceuticals, agrochemicals, and materials science .

Methods of Application: Researchers explore new synthetic routes and reaction mechanisms involving fluorine atoms, with 2,2-Difluoromorpholine hydrochloride being a critical fluorine source.

Results Summary: This research has led to innovative synthetic methodologies and a deeper understanding of fluorine’s role in chemical reactions, expanding the applications of fluorinated molecules across various industries .

2,2-Difluoromorpholine hydrochloride is a fluorinated derivative of morpholine, characterized by the presence of two fluorine atoms at the 2-position of the morpholine ring. The compound has gained attention in medicinal chemistry due to its potential applications in drug development and synthesis. Its molecular formula is CHClFN, and it features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with two fluorine substituents contributing to its unique chemical properties.

As with any new compound, it's advisable to exercise caution when handling 2,2-Difluoromorpholine hydrochloride due to the lack of comprehensive safety data. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and working in a well-ventilated fume hood.

Future Research

2,2-Difluoromorpholine hydrochloride represents an area of ongoing research, particularly in its potential applications for drug development []. Further studies are likely to explore its reactivity, synthesis methods, and specific biological properties.

The reactivity of 2,2-difluoromorpholine hydrochloride can be attributed to the electron-withdrawing effect of the fluorine atoms, which can enhance nucleophilicity in certain reactions. This compound can participate in various chemical transformations, including:

- Nucleophilic substitutions: The difluoromorpholine can undergo nucleophilic attack at the carbon atoms adjacent to the nitrogen.

- Cross-coupling reactions: It has been utilized in Suzuki–Miyaura cross-coupling reactions to form aryl derivatives, although scalability can be an issue in practical applications .

- Reduction reactions: The difluoroamide moiety can be reduced to difluoroethanol using reducing agents like sodium borohydride .

The synthesis of 2,2-difluoromorpholine hydrochloride has been explored through several methods:

- Fluorination of morpholine: Direct fluorination using fluorinating agents can introduce fluorine atoms into the morpholine structure.

- Cross-coupling reactions: As mentioned earlier, it can be synthesized via cross-coupling techniques involving palladium catalysts and arylboronic acids .

- Continuous flow chemistry: Recent advancements have allowed for multistep synthesis using continuous flow techniques, enhancing efficiency and yield in producing fluorinated compounds .

The applications of 2,2-difluoromorpholine hydrochloride are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

- Fluorinated building blocks: The compound is valuable in organic synthesis as a building block for creating more complex fluorinated molecules.

- Research tools: It is used in academic research to explore the effects of fluorination on biological activity and chemical reactivity.

Interaction studies involving 2,2-difluoromorpholine hydrochloride focus on its binding affinity with biological targets. Preliminary studies suggest that its unique structure may enhance interactions with certain receptors or enzymes compared to non-fluorinated analogs. Further investigations are needed to quantify these interactions and understand their implications for drug design.

Several compounds share structural similarities with 2,2-difluoromorpholine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(2-Chloroethyl)morpholine hydrochloride | Contains chlorine instead of fluorine | 0.79 |

| N-Ethyl-2-morpholinoethanamine | Morpholine core with ethyl substitution | 0.77 |

| 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | Piperazine ring structure | 0.56 |

| 1,4-Bis(2-chloroethyl)piperazine | Bis-chloroethyl substitution | 0.56 |

The unique feature of 2,2-difluoromorpholine hydrochloride lies in its difluoromethyl group, which significantly alters its chemical properties and potential biological activity compared to these similar compounds.

Traditional Synthesis Routes

Traditional routes to 2,2-difluoromorpholine hydrochloride often involve halogen exchange reactions, leveraging the displacement of chlorine atoms with fluorine. A well-documented approach in fluorinated heterocycle synthesis involves treating dichlorinated precursors with potassium fluoride (KF) in the presence of catalysts such as potassium hydrogen fluoride (KHF₂). For example, the synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole employs KF and KHF₂ in tetramethylene sulfone at 140°C, achieving complete conversion after 8 hours [1]. Adapting this methodology, 2,2-dichloromorpholine could undergo analogous fluorination (Fig. 1A), with KHF₂ catalyzing the chlorine-fluorine exchange.

Key parameters for optimal yield include:

- Molar ratio: A KF-to-precursor ratio of 2:1 to 2.5:1 ensures stoichiometric fluoride availability [1].

- Catalyst loading: 5–20% w/w of KHF₂ relative to the dichloromorpholine precursor minimizes side reactions [1].

- Solvent selection: High-boiling polar aprotic solvents like tetramethylene sulfone facilitate reaction homogeneity and temperature control [1].

Table 1: Comparative Yields in Fluorination Reactions Using KHF₂ Catalysts

| Precursor | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,2-Dichloromorpholine | 10% KHF₂ | 140 | 8 | 92* |

| 2,2-Dichloro-1,3-benzodioxole | 10% KHF₂ | 140 | 8 | 100 [1] |

*Hypothetical data extrapolated from Ref [1].

Catalytic Approaches and Green Chemistry

Recent advances emphasize catalytic systems that enhance atom economy and reduce waste. Quaternary ammonium hydrogen fluoride (e.g., benzyltrimethylammonium HF₂) has been employed as a phase-transfer catalyst in fluorinations, enabling reactions under milder conditions [1]. For instance, substituting KHF₂ with benzyltrimethylammonium HF₂ in benzodioxole fluorination reduced reaction temperatures to 120°C while maintaining yields >90% [1]. Such catalysts could be applied to morpholine systems to improve energy efficiency.

Green chemistry innovations include:

- In situ catalyst generation: Water traces in KF react with dichloromorpholine to form HCl, which combines with KF to generate KHF₂ [1]. This avoids pre-drying reagents, streamlining the process.

- Solvent recycling: Tetramethylene sulfone, used in benzodioxole synthesis [1], can be recovered post-reaction via aqueous extraction, aligning with sustainability goals.

Structural Analogues and Derivatives

Fluorinated Morpholine Derivatives

Fluorinated morpholine analogues often exhibit enhanced metabolic stability and lipophilicity. For example, 4-(difluoromethyl)pyridin-2-amine, synthesized via difluoroacetic anhydride intermediates [2], demonstrates the utility of difluoromethyl groups in modulating bioactivity. Similarly, introducing trifluoromethyl or perfluoroalkyl chains to morpholine’s nitrogen or oxygen could yield derivatives with unique physicochemical profiles (Fig. 1B).

Table 2: Properties of Fluorinated Heterocyclic Analogues

| Compound | LogP | Melting Point (°C) | Application |

|---|---|---|---|

| 2,2-Difluoromorpholine | 1.2* | 95–98* | Pharmaceutical intermediate |

| 4-(Difluoromethyl)pyridin-2-amine | 0.8 | 110–112 [2] | Agrochemical precursor |

*Predicted values based on structural analogs.

Hydrochloride Salt Formation and Stability

The hydrochloride salt of 2,2-difluoromorpholine is typically formed by treating the free base with hydrogen chloride (HCl) in anhydrous ether or dichloromethane. Key considerations include:

- Stoichiometry: A 1:1 molar ratio of base to HCl ensures complete protonation.

- Stability: Hydrochloride salts are hygroscopic; storage under nitrogen with desiccants (e.g., P₂O₅) prevents hydrolysis [1]. Thermal gravimetric analysis (TGA) of analogous salts reveals decomposition onset temperatures >200°C [3], suggesting robust thermal stability.

Functionalization and Post-Synthetic Modifications

Nitrogen Functionalization

The morpholine nitrogen serves as a site for further derivatization. For instance, reductive amination with aldehydes or ketones in acetic acid—analogous to pyridin-2-amine functionalization [2]—could introduce alkyl or aryl groups (Fig. 1C). Zinc-mediated reductions, as demonstrated in pyridine synthesis [2], offer a scalable pathway to secondary amines.

Ring Expansion and Cross-Coupling

Cross-coupling reactions, such as Suzuki-Miyaura arylations, could append aromatic groups to the morpholine ring. Prior halogenation at the 4-position (e.g., bromination) would enable palladium-catalyzed couplings, mirroring methodologies used in difluoroethylene synthesis [3].

The structure-activity relationship of 2,2-difluoromorpholine hydrochloride has been primarily investigated in the context of its morpholine scaffold, which represents a privileged pharmacophore in medicinal chemistry [1]. The presence of two fluorine atoms at the 2-position introduces unique electronic and steric properties that significantly influence the compound's biological activity profile.

The difluoro substitution at the 2-position of the morpholine ring creates a geminal difluoromethyl motif, which serves as a metabolically stable bioisostere of various functional groups [2]. This structural modification enhances the compound's lipophilicity while maintaining hydrogen bonding capabilities, a characteristic that has been demonstrated to improve membrane permeability and bioavailability [3]. The electron-withdrawing effect of the fluorine atoms reduces the basicity of the morpholine nitrogen, which can modulate the compound's interaction with biological targets [4].

Comparative structure-activity studies have revealed that the position of fluorine substitution significantly affects biological activity. Research on related difluoromethyl-containing compounds has shown that the 2,2-difluoro substitution pattern provides optimal balance between potency and selectivity [5]. The morpholine ring conformation is stabilized by the difluoro substitution, which adopts a chair configuration that optimizes spatial orientation for receptor binding [6].

The hydrochloride salt formation improves the compound's aqueous solubility and stability, characteristics that are essential for pharmaceutical applications [7]. This salt form demonstrates enhanced chemical stability compared to the free base, particularly under physiological conditions where the protonated form predominates [8].

Target Identification and Validation

Receptor Binding and Enzymatic Interactions

The morpholine scaffold of 2,2-difluoromorpholine hydrochloride has been extensively studied for its ability to interact with various receptor systems. The compound demonstrates binding affinity for multiple molecular targets, including kinase families, G-protein coupled receptors, and ion channels [9].

In kinase binding studies, morpholine-containing compounds have shown particular affinity for phosphoinositide 3-kinase (PI3K) family members [6]. The difluoro substitution enhances binding specificity through favorable electrostatic interactions with the ATP binding site. Research has demonstrated that the morpholine oxygen can form hydrogen bonds with conserved valine residues in the hinge region of kinase active sites [10].

The compound exhibits interactions with neurotransmitter receptors, particularly those involved in central nervous system signaling [9]. The difluoro substitution pattern has been shown to modulate serotonin receptor binding, with enhanced selectivity for specific receptor subtypes [11]. These interactions are mediated through π-π stacking with aromatic residues and hydrogen bonding with polar amino acid side chains.

Enzymatic interaction studies have revealed that 2,2-difluoromorpholine hydrochloride can serve as a substrate or inhibitor for various metabolic enzymes. The compound's interaction with cytochrome P450 enzymes has been characterized, showing that the difluoro substitution can alter metabolic stability [12]. The morpholine ring is susceptible to oxidative metabolism, but the presence of fluorine atoms can modulate this process [13].

Cellular Pathway Modulation

The cellular effects of 2,2-difluoromorpholine hydrochloride involve modulation of multiple signaling pathways. The compound has been shown to influence cyclic adenosine monophosphate (cAMP) signaling cascades through interaction with adenylyl cyclase systems [14]. This modulation affects downstream protein kinase A activation and subsequent transcriptional responses.

Investigations into inflammatory pathway modulation have revealed that morpholine derivatives can inhibit nuclear factor kappa B (NF-κB) activation [15]. The difluoro substitution enhances this inhibitory activity through improved binding affinity with regulatory proteins. This pathway modulation results in reduced production of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6 [14].

The compound demonstrates effects on oxidative stress pathways through modulation of reactive oxygen species production [13]. Studies have shown that the morpholine scaffold can interact with NADPH oxidase complexes, leading to altered cellular redox states. The difluoro substitution pattern influences these interactions through modified electronic properties of the nitrogen lone pair.

Cell cycle progression pathways are also affected by 2,2-difluoromorpholine hydrochloride exposure. The compound has been shown to influence checkpoint kinase activities, particularly those involved in DNA damage response [16]. These effects are mediated through direct binding interactions with kinase active sites and allosteric modulation of enzyme conformations.

In Vivo and In Vitro Models

Preclinical Efficacy Studies

Preclinical evaluation of 2,2-difluoromorpholine hydrochloride has been conducted using various animal models to assess therapeutic potential and pharmacological activity. In rodent models, the compound demonstrates dose-dependent effects on central nervous system function, with particular efficacy in models of neuroprotection [14].

Pharmacokinetic studies in mice have revealed that the compound exhibits favorable absorption characteristics following oral administration. The difluoro substitution enhances bioavailability compared to non-fluorinated analogs, with peak plasma concentrations achieved within 2-3 hours post-administration [16]. The compound demonstrates linear pharmacokinetics across the tested dose range, with elimination half-lives of approximately 4-6 hours.

In inflammatory disease models, 2,2-difluoromorpholine hydrochloride has shown therapeutic efficacy in reducing inflammatory markers. Studies using carrageenan-induced paw edema models demonstrate significant anti-inflammatory activity, with optimal effects observed at doses of 10-50 mg/kg [15]. The compound's activity in these models is attributed to its ability to modulate inflammatory signaling pathways.

Cancer xenograft models have been employed to evaluate the compound's potential antitumor activity. While direct anticancer effects have not been extensively characterized, the compound has shown ability to modulate tumor-associated signaling pathways [6]. These effects include inhibition of angiogenesis factors and modulation of apoptotic pathways in tumor cells.

Toxicological Profiling

Comprehensive toxicological evaluation of 2,2-difluoromorpholine hydrochloride has been conducted across multiple species to establish safety profiles. Acute toxicity studies in rodents have determined median lethal dose (LD50) values in the range of 200-500 mg/kg following oral administration [8]. The compound demonstrates relatively low acute toxicity, with primary effects observed in the central nervous system at high doses.

Chronic toxicity studies extending over 90 days have revealed dose-dependent effects on organ systems. At therapeutic doses, the compound shows minimal hepatotoxicity, with only minor elevations in liver enzymes at doses exceeding 100 mg/kg daily [12]. Renal function parameters remain within normal limits across all tested dose ranges.

Genotoxicity assessment using standard bacterial mutagenicity assays has demonstrated that 2,2-difluoromorpholine hydrochloride does not exhibit mutagenic potential [15]. Chromosomal aberration studies in mammalian cells have similarly shown no evidence of genotoxic activity at concentrations up to 1000 μg/mL.

Reproductive toxicity studies have evaluated the compound's effects on fertility and embryonic development. Maternal toxicity is observed at doses exceeding 200 mg/kg daily, but no teratogenic effects have been documented at therapeutic dose levels [3]. The compound does not appear to significantly affect male fertility parameters or sperm quality.

Metabolic stability studies have characterized the compound's degradation pathways and metabolite profiles. The primary metabolic route involves oxidation of the morpholine ring, leading to ring-opened metabolites that are subsequently conjugated and eliminated [12]. The difluoro substitution significantly enhances metabolic stability compared to non-fluorinated analogs, with improved resistance to enzymatic degradation.

| Parameter | Value | Study Model |

|---|---|---|

| Oral LD50 | 200-500 mg/kg | Mouse/Rat |

| Bioavailability | 65-85% | Mouse |

| Half-life | 4-6 hours | Mouse |

| Protein Binding | 75-85% | Human plasma |

| Hepatic Clearance | 15-25 mL/min/kg | Rat |

| Renal Clearance | 5-10 mL/min/kg | Rat |